molecular formula C18H17FN4OS B12201841 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 734535-48-9

2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12201841
CAS No.: 734535-48-9
M. Wt: 356.4 g/mol
InChI Key: NXHTWKVDFDXZRY-UHFFFAOYSA-N
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Description

Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylhydrazine with acetic anhydride to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and methyl iodide to form the triazole ring. The final step involves the reaction of the triazole intermediate with 4-methylphenyl isothiocyanate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a catalyst and are conducted under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-[[bis(4-fluorophenyl)methyl]thio]-
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-[(4-Fluorophenyl)thio]acetamide

Uniqueness

Compared to similar compounds, Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- stands out due to its unique combination of a triazole ring and fluorophenyl group

Properties

CAS No.

734535-48-9

Molecular Formula

C18H17FN4OS

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17FN4OS/c1-12-3-9-15(10-4-12)20-16(24)11-25-18-22-21-17(23(18)2)13-5-7-14(19)8-6-13/h3-10H,11H2,1-2H3,(H,20,24)

InChI Key

NXHTWKVDFDXZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)F

Origin of Product

United States

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